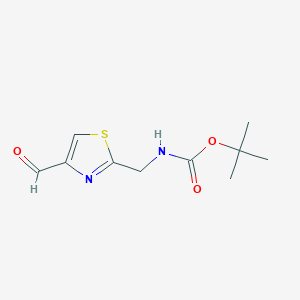

Tert-butyl ((4-formylthiazol-2-YL)methyl)carbamate

CAS No.:

Cat. No.: VC15826981

Molecular Formula: C10H14N2O3S

Molecular Weight: 242.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14N2O3S |

|---|---|

| Molecular Weight | 242.30 g/mol |

| IUPAC Name | tert-butyl N-[(4-formyl-1,3-thiazol-2-yl)methyl]carbamate |

| Standard InChI | InChI=1S/C10H14N2O3S/c1-10(2,3)15-9(14)11-4-8-12-7(5-13)6-16-8/h5-6H,4H2,1-3H3,(H,11,14) |

| Standard InChI Key | SGTJWNJGMQUQSN-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NCC1=NC(=CS1)C=O |

Introduction

Structural Elucidation and Physicochemical Properties

Core Architecture

The compound features a thiazole ring—a five-membered heterocycle containing nitrogen and sulfur atoms—substituted at the 4-position with a formyl group (-CHO) and at the 2-position with a methylcarbamate moiety. The tert-butyl group (C(CH₃)₃) attached to the carbamate enhances steric bulk, influencing the molecule’s solubility and reactivity. The IUPAC name, tert-butyl N-[(4-formyl-1,3-thiazol-2-yl)methyl]carbamate, reflects this arrangement.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄N₂O₃S |

| Molecular Weight | 242.30 g/mol |

| IUPAC Name | tert-butyl N-[(4-formyl-1,3-thiazol-2-yl)methyl]carbamate |

| Canonical SMILES | CC(C)(C)OC(=O)NCC1=NC(=CS1)C=O |

| InChI Key | SGTJWNJGMQUQSN-UHFFFAOYSA-N |

The formyl group introduces electrophilic character at C4, enabling nucleophilic additions or condensations, while the carbamate acts as a protective group for amines.

Spectroscopic Characterization

While direct spectral data for this compound is limited, analogous tert-butyl thiazolylcarbamates exhibit diagnostic NMR peaks. For example, tert-butyl 4-bromothiazol-2-ylcarbamate shows a singlet at δ 1.48 ppm (9H, tert-butyl) and a thiazole proton at δ 7.24 ppm . The formyl group’s proton in the title compound would likely resonate near δ 9.8–10.2 ppm in ¹H NMR, comparable to aromatic aldehydes.

Synthetic Methodologies

Retrosynthetic Analysis

The molecule can be dissected into three key building blocks:

-

Thiazole nucleus: Provides the heterocyclic scaffold.

-

Formyl group: Introduced via oxidation or direct formylation.

-

tert-Butyl carbamate: Installed via carbamate-forming reactions.

Reported Synthetic Routes

Though explicit protocols for this compound are scarce, related tert-butyl thiazolylcarbamates offer insights. A common strategy involves lithiation of bromothiazoles followed by quenching with electrophiles .

Example Pathway for tert-Butyl 4-Bromothiazol-2-ylcarbamate :

-

Lithiation: Diisopropylamine and n-butyllithium generate LDA in THF at 0°C.

-

Substrate Addition: tert-Butyl 5-bromothiazol-2-ylcarbamate is added, undergoing halogen dance to the 4-bromo isomer.

-

Quenching: Reaction with water yields tert-butyl 4-bromothiazol-2-ylcarbamate (96% yield) .

For the formyl derivative, analogous metal-halogen exchange followed by formylation (e.g., using DMF as a formyl source) could theoretically introduce the -CHO group, though experimental validation is needed.

Applications in Organic Synthesis

Carbamate as a Protecting Group

The tert-butyl carbamate (Boc) group is widely used to protect amines during multi-step syntheses. Its stability under basic conditions and facile removal via acid (e.g., TFA) make it ideal for constructing complex molecules.

Thiazole Functionalization

The 4-formylthiazole moiety serves as a linchpin for further derivatization:

-

Condensation Reactions: The aldehyde reacts with amines to form imines, enabling Schiff base libraries.

-

Nucleophilic Additions: Grignard reagents or organozinc compounds add to the formyl group, extending carbon chains.

Research Findings and Biological Relevance

Structure-Activity Relationship (SAR) Studies

Modifications to the thiazole ring profoundly influence bioactivity. For instance, bromine substitution at C4 enhances electrophilicity, potentially improving binding to cysteine-rich therapeutic targets . The formyl group’s role in hydrogen bonding could optimize pharmacokinetic properties, though in vivo studies are lacking.

Future Research Directions

Synthetic Optimization

-

Catalysis: Explore phase-transfer or photoredox catalysis to improve yield and selectivity.

-

Green Chemistry: Develop aqueous or solvent-free conditions to enhance sustainability.

Biological Screening

-

Target Identification: Screen against kinase panels or microbial proteomes.

-

Toxicology: Assess acute toxicity in model organisms to establish safety profiles.

Computational Modeling

Density functional theory (DFT) studies could predict reactivity hotspots, guiding rational design of derivatives with enhanced potency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume